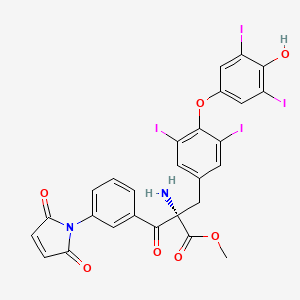
Vinamidine-hydroxide Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinamidine-hydroxide Sulfate is a chemical compound known for its unique properties and applications in various fields of scientific research. It is primarily used in experimental and research settings due to its specific chemical characteristics. The compound is often utilized in the synthesis of other complex molecules and has significant importance in the study of chemical reactions and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vinamidine-hydroxide Sulfate typically involves the reaction of vinamidinium salts with hydroxide ions under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as in laboratory synthesis. The process includes the use of reactors and separation units to handle the large volumes of reactants and products. The industrial production methods are optimized for efficiency, cost-effectiveness, and safety, ensuring a consistent supply of high-quality this compound for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Vinamidine-hydroxide Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of other compounds and for studying the reactivity of this compound.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as meta-chloroperbenzoic acid.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of this compound.
Substitution: Substitution reactions typically involve nucleophilic reagents that replace specific functional groups in the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as α-keto-β-diimine ligands and other substituted compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Vinamidine-hydroxide Sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme reactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Vinamidine-hydroxide Sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in the activation or inhibition of biochemical pathways, depending on the nature of the target and the specific conditions of the reaction. The detailed mechanism of action is still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and pathways involved .
Comparaison Avec Des Composés Similaires
Vinamidine-d3-hydroxide Sulfate: This isotope-labeled compound is used for similar research purposes but includes deuterium atoms for specific experimental applications.
Vinamidine-N-formyl-1-hydroxide Sulfate: Another derivative with a formyl group, used in proteomics research.
Uniqueness: Vinamidine-hydroxide Sulfate is unique due to its specific chemical structure and reactivity, which make it a valuable tool in various fields of research. Its ability to undergo multiple types of chemical reactions and form diverse products sets it apart from other similar compounds. Additionally, its applications in both basic and applied research highlight its versatility and importance in scientific studies.
Propriétés
Numéro CAS |
70560-45-1 |
|---|---|
Formule moléculaire |
C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) |
Poids moléculaire |
840.969808 |
Synonymes |
3’R-Hydroxyvinamidine; 3’R-Hydroxycatharinine; (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine; (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(metho |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

